4-(Bis(4-iodophenyl)amino)benzaldehyde chemical properties
4-(Bis(4-iodophenyl)amino)benzaldehyde chemical properties
An In-depth Technical Guide to 4-(Bis(4-iodophenyl)amino)benzaldehyde: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 4-(Bis(4-iodophenyl)amino)benzaldehyde (CAS No. 808758-81-8), a key intermediate in the fields of materials science and advanced organic synthesis. Tailored for researchers, chemists, and professionals in drug development and electronics, this guide synthesizes core chemical properties, proven synthetic methodologies, and critical application insights to facilitate its effective use in research and development.
Core Molecular Profile and Physicochemical Properties
4-(Bis(4-iodophenyl)amino)benzaldehyde is a triarylamine derivative characterized by a central nitrogen atom bonded to two 4-iodophenyl groups and one 4-formylphenyl (benzaldehyde) group. This unique structure, combining the electron-rich triarylamine core with a reactive aldehyde functionality and heavy iodine atoms, imparts distinct electronic and chemical properties.
Chemical Structure
The molecule's structure is foundational to its function, particularly in optoelectronic applications where the triphenylamine core serves as a robust hole-transporting moiety.[1]
Caption: Chemical structure of 4-(Bis(4-iodophenyl)amino)benzaldehyde.
Physicochemical Data
The compound is a solid at room temperature, with properties conducive to its use as a precursor in both solution-based and vapor-deposition processes.[2][3]
| Property | Value | Source(s) |
| CAS Number | 808758-81-8 | [4][5] |
| Molecular Formula | C₁₉H₁₃I₂NO | [4][6] |
| Molecular Weight | 525.13 g/mol | [4][5] |
| Appearance | Slightly pale yellow to orange solid/powder | [4][6] |
| Melting Point | 139 - 143 °C | [5][6] |
| Purity | ≥95.0% (Commercially available) | [2][4] |
| Boiling Point | 560.6 ± 45.0 °C (Predicted) | [6] |
| Density | 1.899 ± 0.06 g/cm³ (Predicted) | [6] |
| Storage Conditions | 2-8°C, under inert atmosphere, keep in dark place | [6][7] |
| Solubility | Soluble in common organic solvents like THF, DMF, and chlorinated solvents. | Inferred from typical reaction conditions. |
Synthesis and Purification
The synthesis of unsymmetrical triarylamines such as 4-(Bis(4-iodophenyl)amino)benzaldehyde is most reliably achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are the premier methods for constructing the C-N bonds central to the triarylamine core.[8][9]
Representative Synthesis: Ligand-Accelerated Ullmann Condensation
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a robust and scalable method for this transformation. The use of a ligand, such as 1,10-phenanthroline, dramatically lowers the required reaction temperature and improves yields.[10] The aryl iodide substrates are particularly reactive under these conditions.[1]
Reaction: 4-Aminobenzaldehyde + 2 eq. 1,4-Diiodobenzene → 4-(Bis(4-iodophenyl)amino)benzaldehyde
Caption: General workflow for Ullmann condensation synthesis.
Detailed Experimental Protocol
This protocol is a representative methodology based on established literature procedures for Ullmann condensations and should be adapted and optimized for specific laboratory conditions.[1][10]
-
Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 4-aminobenzaldehyde (1.0 eq), 1,4-diiodobenzene (2.2 eq), potassium carbonate (K₂CO₃, 4.0 eq, finely ground), copper(I) iodide (CuI, 0.10 eq), and 1,10-phenanthroline (0.20 eq).
-
Solvent Addition: Anhydrous toluene or DMF is added via cannula to provide a reaction concentration of approximately 0.5 M with respect to the 4-aminobenzaldehyde.
-
Reaction Execution: The reaction mixture is heated to 110-130 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 24-48 hours).
-
Workup: The mixture is cooled to room temperature and filtered through a pad of celite to remove insoluble inorganic salts. The filtrate is diluted with ethyl acetate and washed sequentially with saturated aqueous ammonium chloride and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Spectroscopic Characterization (Predictive Analysis)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aldehydic and aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | # of Protons | Assignment | Rationale & Comparative Data |
| 9.8 - 10.0 | Singlet (s) | 1H | Aldehydic proton (-CHO) | Aldehydic protons are highly deshielded and typically appear in this region as a sharp singlet.[11] |
| 7.7 - 7.9 | Doublet (d) | 2H | Aromatic protons ortho to -CHO | The electron-withdrawing aldehyde group deshields the ortho protons. A similar pattern is seen in 4-bromobenzaldehyde.[11] |
| 7.6 - 7.8 | Doublet (d) | 4H | Aromatic protons ortho to Iodine | Protons on the iodophenyl rings ortho to the iodine atom. |
| 6.9 - 7.1 | Doublet (d) | 2H | Aromatic protons meta to -CHO | These protons are shielded relative to the ortho protons and coupled to them. |
| 6.8 - 7.0 | Doublet (d) | 4H | Aromatic protons meta to Iodine | Protons on the iodophenyl rings meta to the iodine atom and ortho to the amine nitrogen. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by the downfield aldehyde carbon and multiple signals in the aromatic region.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 190 - 192 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of an aldehyde is characteristically found in this downfield region.[12] |
| 145 - 155 | Aromatic C-N (benzaldehyde ring) | The carbon atom directly attached to the electron-donating amine group is shifted downfield. |
| 138 - 145 | Aromatic C-N (iodophenyl rings) | Quaternary carbons attached to the central nitrogen. |
| 130 - 138 | Aromatic C-H & C-I | The aromatic carbons will appear in this range, with the carbon bearing the iodine (C-I) appearing further upfield (approx. 90-100 ppm). |
| 115 - 125 | Aromatic C-H | Aromatic carbons ortho and meta to the various substituents. |
FTIR Spectroscopy
The infrared spectrum provides clear evidence for the key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale & Comparative Data |
| ~2820, ~2720 | C-H Stretch | Aldehyde (-CHO) | The characteristic Fermi doublet for an aldehyde C-H stretch. |
| 1690 - 1710 | C=O Stretch | Aldehyde (Aryl) | A strong, sharp absorption band typical for an aromatic aldehyde carbonyl.[13] |
| 1580 - 1600 | C=C Stretch | Aromatic Ring | Medium to strong absorptions from the stretching of the benzene rings. |
| 1250 - 1350 | C-N Stretch | Triarylamine | Characteristic stretching vibration for the aryl C-N bond. |
| ~820 | C-H Bend | p-disubstituted benzene | A strong out-of-plane bending vibration indicating 1,4-disubstitution on the aromatic rings.[14] |
Chemical Reactivity and Applications
The molecule's utility stems from the dual reactivity of its functional groups: the triarylamine core and the benzaldehyde moiety.
Reactivity of the Aldehyde Group
The aldehyde group is a versatile synthetic handle, enabling a wide range of subsequent transformations. It readily undergoes nucleophilic addition and condensation reactions.[15]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form C=C bonds, extending conjugation.
-
Wittig Reaction: Conversion of the C=O group to a C=C double bond, allowing for the attachment of various vinyl groups.
-
Reductive Amination: Formation of a new amine by reacting the aldehyde with a primary or secondary amine, followed by reduction of the intermediate imine.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic pathways.
Properties and Role in OLEDs
The triarylamine core is an excellent hole-transporting material (HTM).[1] This property is central to its application in Organic Light-Emitting Diodes (OLEDs).[2][3]
Caption: Role of a triarylamine-based material in an OLED device.
In an OLED, when a voltage is applied:
-
Hole Injection: The anode injects holes (positive charges) into the Hole Transport Layer (HTL).
-
Hole Transport: The triarylamine derivative facilitates the "hopping" of these holes through the HTL towards the emissive layer. This occurs via the formation of stable radical cations on the nitrogen atoms.
-
Recombination: In the emissive layer, holes from the HTL recombine with electrons from the Electron Transport Layer (ETL).
-
Light Emission: This recombination forms an excited state (exciton) which then decays radiatively, emitting light.
The aldehyde group on 4-(Bis(4-iodophenyl)amino)benzaldehyde allows it to be chemically incorporated into polymers or larger molecular structures, creating custom materials for optimized HTLs or even emissive layers. The heavy iodine atoms can also influence photophysical properties through the heavy-atom effect, potentially enhancing phosphorescence in certain applications.
Safety and Handling
Proper handling is essential due to the compound's potential hazards.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Measures: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: The compound is noted to be air-sensitive and should be stored under an inert gas (e.g., Argon or Nitrogen) in a tightly sealed container in a cool, dark, and dry place.[4]
References
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- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. labproinc.com [labproinc.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 4-(bis(4-iodophenyl)aMino)benzaldehyde | 808758-81-8 [m.chemicalbook.com]
- 7. 4-(Bis(4-iodophenyl)amino)benzaldehyde | 808758-81-8 [sigmaaldrich.com]
- 8. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
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- 15. chem.libretexts.org [chem.libretexts.org]
